3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHYNFUFHNOMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644046 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-11-9 | |
| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a substituted propiophenone derivative with potential applications in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety and the substituted phenyl ring suggests that this compound may exhibit interesting pharmacological properties, particularly within the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methods, and its potential as a modulator of monoamine transporters.
Chemical Profile and IUPAC Nomenclature
The formal IUPAC name for the compound commonly referred to as 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one . This nomenclature is derived from the propiophenone backbone, with the carbonyl group at position 1, a 3,4-difluorophenyl group attached to the carbonyl carbon, and a 2-methylphenyl group at position 3 of the propane chain.
| Property | Value |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₄F₂O |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 898790-11-9 |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would involve the reaction of 1,2-difluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one.
Causality behind Experimental Choices:
-
Choice of Reactants: 1,2-difluorobenzene is the aromatic substrate, and 3-(2-methylphenyl)propanoyl chloride is the acylating agent. The acyl chloride is preferred over the corresponding carboxylic acid or anhydride for its higher reactivity in Friedel-Crafts acylation.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion. This is crucial for the electrophilic attack on the electron-rich aromatic ring.
-
Solvent: An inert solvent, such as dichloromethane or dichloroethane, is typically used to facilitate the reaction while not reacting with the Lewis acid or the electrophile.
-
Reaction Conditions: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions.
Step-by-Step Experimental Protocol
-
Preparation of the Acyl Chloride: 3-(2-methylphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to synthesize 3-(2-methylphenyl)propanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane.
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel.
-
After the addition of the acyl chloride, add 1,2-difluorobenzene (1 equivalent) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons of the propane chain, and the methyl group protons. The protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons adjacent to the carbonyl group will be deshielded and appear as a triplet, while the other methylene protons will also appear as a triplet. The methyl protons will be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (downfield), the aromatic carbons (with those bonded to fluorine showing large one-bond C-F coupling constants), the methylene carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones.[3][4][5][6] Other significant peaks will include C-H stretching vibrations of the aromatic rings and the alkyl chain, and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum, likely obtained by electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.28 g/mol ).[7][8][9] Common fragmentation patterns for propiophenones include cleavage of the C-C bonds adjacent to the carbonyl group.[7][10] The presence of the difluorophenyl group would lead to characteristic fragment ions.
Potential Pharmacological Applications: A Focus on Monoamine Transporters
Propiophenone derivatives are known to possess a wide range of biological activities, including antiarrhythmic, antidiabetic, and local anesthetic properties.[11][] Furthermore, structurally related compounds, such as cathinones, are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET).[13] The structural features of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one make it a compelling candidate for investigation as a modulator of these transporters.
Rationale for Targeting DAT and NET
-
Structural Analogy: The core structure of the target molecule shares similarities with known monoamine reuptake inhibitors.
-
Role of Fluorine: The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of drug candidates.
Caption: Logical relationship of the target compound with monoamine transporters.
Experimental Workflow for In Vitro Pharmacological Profiling
To assess the activity of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one on DAT and NET, a series of in vitro assays can be performed.
These assays determine the affinity of the test compound for the transporters by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation: Use cell lines stably expressing human DAT (hDAT) or human NET (hNET). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporters.[14]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing hDAT or hNET in a 96-well plate and allow them to adhere overnight.
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine.
-
Incubate for a short period at 37 °C.
-
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated radioactivity.
-
Detection and Analysis: Measure the radioactivity in the cell lysates using a scintillation counter. Calculate the IC₅₀ value for the inhibition of monoamine uptake.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like Friedel-Crafts acylation, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The structural similarities to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggest that it may be a valuable tool for studying the function of dopamine and norepinephrine transporters and could serve as a lead compound for the development of novel therapeutics targeting these systems. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and pharmacological evaluation.
References
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Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed. (2012, March 15). Retrieved from [Link]
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Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed. (2018, October 9). Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PubMed Central. (n.d.). Retrieved from [Link]
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IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
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Regioselective friedel-crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. (n.d.). Retrieved from [Link]
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The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
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Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed. (2017, May 13). Retrieved from [Link]
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Propiophenone - Wikipedia. (n.d.). Retrieved from [Link]
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High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.). Retrieved from [Link]
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Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
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Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals. (n.d.). Retrieved from [Link]
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Expression of dopamine transporter (DAT), norepinephrine transporter... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed. (2018, March 6). Retrieved from [Link]
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Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding in a Primate Model of Parkinson Disease | PLOS One - Research journals. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential applications of the novel propiophenone derivative, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with potential therapeutic value.
Introduction and Rationale
Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The presence of a difluorinated phenyl ring and a methyl-substituted phenyl ring in 3',4'-Difluoro-3-(2-methylphenyl)propiophenone suggests a unique electronic and steric profile that could impart interesting biological activities. This guide aims to provide a foundational understanding of this compound, thereby facilitating its further investigation and potential exploitation in drug discovery programs.
Physicochemical Properties
While experimental data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is not extensively available in the public domain, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Synonyms | 3',4'-Difluoro-3-(o-tolyl)propiophenone | |
| CAS Number | 898790-11-9 | |
| Molecular Formula | C₁₆H₁₄F₂O | |
| Molecular Weight | 260.28 g/mol | |
| Appearance | Predicted to be a white to off-white solid | - |
Predicted Physicochemical Data
The following table summarizes the computed physicochemical properties of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. These values are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value | Source |
| XLogP3 | 4.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 17.1 Ų | |
| Melting Point | Estimated to be in the range of 80-120 °C | Based on analogs |
| Boiling Point | Estimated to be >300 °C | Based on analogs |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | - |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is proposed via a Friedel-Crafts acylation reaction. This method is widely used for the synthesis of aryl ketones and is adaptable for this specific target molecule. A similar approach has been documented for the synthesis of related difluorophenyl ketone derivatives[1].
Proposed Synthetic Pathway
The synthesis involves a two-step process starting from commercially available reagents:
Caption: Proposed synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1,2-Difluorobenzene
-
3-(2-Methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 3-(2-Methylphenyl)propanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1.0 eq) in anhydrous dichloromethane to the suspension.
-
After stirring for 15 minutes, add 1,2-difluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the structure and known chemical shifts of similar compounds.
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (difluorophenyl) | 7.6 - 7.9 | m |
| Aromatic-H (methylphenyl) | 7.1 - 7.3 | m |
| -CH₂- (adjacent to carbonyl) | ~3.3 | t |
| -CH₂- (benzylic) | ~3.1 | t |
| -CH₃ (methylphenyl) | ~2.3 | s |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 195 - 200 |
| Aromatic C-F | 150 - 160 (d, J_CF) |
| Aromatic C-H (difluorophenyl) | 115 - 130 |
| Aromatic C-H (methylphenyl) | 125 - 140 |
| Aromatic C-C (ipso) | 130 - 145 |
| -CH₂- (adjacent to carbonyl) | ~40 |
| -CH₂- (benzylic) | ~30 |
| -CH₃ (methylphenyl) | ~19 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, likely in the range of -130 to -150 ppm, with characteristic fluorine-fluorine and fluorine-proton coupling patterns.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ketone) stretch | 1680 - 1700 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C-F stretch | 1100 - 1250 |
| Aromatic C=C stretch | 1450 - 1600 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 260.10. Characteristic fragmentation patterns would include the loss of the ethyl-2-methylphenyl group and fragments corresponding to the difluorobenzoyl cation.
Potential Applications in Drug Discovery
While there is no specific literature on the biological activity of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, the broader class of propiophenone and chalcone derivatives has been extensively studied for various therapeutic applications.
Caption: Potential therapeutic applications of the target molecule.
Chalcones (1,3-diaryl-2-propen-1-ones), which can be considered precursors to propiophenone derivatives, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural similarity of the target molecule to these pharmacologically active scaffolds suggests that it may also possess interesting biological properties. The difluoro substitution can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. The 2-methylphenyl group introduces a specific steric and electronic environment that could lead to selective interactions with biological targets.
Safety and Handling
As there is no specific safety data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, it is prudent to handle it with the care afforded to new chemical entities with unknown toxicological profiles. General safety guidelines for handling propiophenone and fluorinated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Fire Safety: Propiophenone itself is a combustible liquid. While the solid nature of the target compound at room temperature reduces this risk, it should be kept away from ignition sources.
-
Toxicology: The toxicological properties have not been determined. Avoid skin contact and ingestion. In case of exposure, wash the affected area with copious amounts of water and seek medical attention.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a novel compound with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on established chemical principles, and the predicted physicochemical and spectroscopic data offer a basis for its identification and characterization. Further experimental studies are warranted to fully elucidate the properties and biological activities of this promising molecule.
References
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PubChem. Compound Summary for CID 24725653, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (IUPAC Name: 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one) is a propiophenone derivative whose pharmacological and material properties are of significant interest.[1] The presence of a difluorinated phenyl ring, a carbonyl group, and a substituted tolyl moiety creates a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity and interactions.
This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to offer a robust predictive framework. This guide is intended to serve as a valuable resource for researchers, enabling them to identify this compound, understand its structural nuances, and anticipate its spectral behavior.
Molecular Structure and Analytical Approach
The foundational step in predicting spectral data is a thorough understanding of the molecule's structure. The key structural features of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone that will govern its spectral properties are:
-
The Propiophenone Backbone: An ethyl group attached to a carbonyl carbon.
-
The 3',4'-Difluorophenyl Group: An aromatic ring with two electron-withdrawing fluorine atoms, which will significantly influence the chemical shifts of adjacent protons and carbons.
-
The 2-Methylphenyl (o-tolyl) Group: An aromatic ring with an electron-donating methyl group.
-
The Propyl Chain: The three-carbon chain connecting the two aromatic rings.
Our predictive analysis will be guided by the fundamental principles of each spectroscopic technique, drawing parallels with known data for propiophenone and other substituted aromatic ketones.
Sources
The Evolving Landscape of Difluoro-propiophenone Analogs: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The propiophenone scaffold has long been a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of fluorine atoms, particularly as a difluoro-substitution pattern on the phenyl ring, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these analogs, leading to enhanced biological activity. This in-depth technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of difluoro-propiophenone analogs, with a primary focus on their potential as anticancer agents. By examining the causality behind experimental choices in analog design, synthesis, and biological evaluation, this guide provides a framework for researchers to navigate the chemical space of difluoro-propiophenones and unlock their therapeutic potential.
Introduction: The Propiophenone Scaffold and the Fluorine Advantage
The propiophenone core, characterized by a phenyl ring attached to a propan-1-one chain, represents a versatile template for ligand design. Its synthetic tractability allows for systematic modifications at multiple positions, making it an ideal starting point for SAR studies. Phenylpropiophenone derivatives have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to target proteins.[2] Specifically, the presence of a difluoro-substituted phenyl ring can profoundly influence the electronic properties of the molecule, alter its conformation, and block metabolically labile sites, thereby improving its pharmacokinetic profile.[2] This guide will delve into the nuanced interplay between the difluorinated phenyl ring, modifications on the propiophenone backbone, and the resulting biological activity.
Core Structure-Activity Relationships of the Propiophenone Scaffold
A foundational understanding of the SAR of the parent propiophenone scaffold is essential for the rational design of difluoro-analogs. Studies on a series of phenylpropiophenone derivatives have elucidated key structural features that govern their cytotoxic activity.[1][3]
Aromatic Ring Substitutions
Modifications on the phenyl ring of the propiophenone core significantly impact biological activity. The position, number, and nature of substituents can influence the molecule's interaction with biological targets. While a comprehensive SAR for all substitution patterns is extensive, general trends indicate that the electronic and steric properties of the substituents play a crucial role.
Propiophenone Side Chain Modifications
Alterations to the three-carbon side chain of the propiophenone scaffold offer another avenue for optimizing activity. Key modifications include:
-
α-Substitution: Introduction of substituents at the α-carbon can influence the molecule's conformation and interaction with target proteins. For instance, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized as reagents for light-mediated perfluoroalkylation, highlighting the chemical versatility of this position.[4]
-
β-Keto Group: The ketone at the β-position is a critical pharmacophoric feature, often involved in hydrogen bonding or other key interactions within a biological target's active site.
-
Terminal Modifications: Changes to the terminal methyl group can impact lipophilicity and overall shape, influencing cell permeability and target engagement.
The following diagram illustrates the key regions of the difluoro-propiophenone scaffold amenable to modification for SAR studies.
A diagram illustrating the key modifiable regions of the difluoro-propiophenone scaffold for SAR exploration.
Anticancer Activity of Difluoro-propiophenone Analogs: A Case Study
While a comprehensive SAR study focused solely on simple difluoro-propiophenone analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from structurally related compounds. A notable example is the investigation of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives, which can be considered as extended and unsaturated analogs of difluoro-propiophenones.[5] These compounds have been synthesized and evaluated for their in vitro cytotoxic activity against the Hep-2 human larynx carcinoma cell line.[5]
Key Findings from (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one Derivatives
The study explored the impact of various substituents on the C-3 aryl ring of the propenone scaffold.[5] The table below summarizes the cytotoxic activity (IC50) of selected analogs, providing a glimpse into the SAR of this class of compounds.
| Compound ID | C-3 Aryl Substituent | IC50 (µM) against Hep-2 cells[5] |
| 1a | Phenyl | >100 |
| 1b | 4-Methylphenyl | 85.2 |
| 1c | 4-Methoxyphenyl | 72.5 |
| 1d | 4-Chlorophenyl | 60.1 |
| 1e | 4-Nitrophenyl | 45.3 |
Data synthesized from the study on (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives.[5]
From this data, a preliminary SAR can be deduced:
-
Electron-withdrawing groups on the C-3 aryl ring, such as chloro and nitro groups, tend to enhance cytotoxic activity compared to the unsubstituted phenyl analog.
-
Electron-donating groups , like methyl and methoxy, also show some improvement in activity, suggesting that both electronic and steric factors are at play.
These findings suggest that for difluoro-propiophenone analogs, systematic variation of substituents on a second aromatic ring or other appended moieties could be a fruitful strategy for enhancing anticancer potency.
Methodologies for Synthesis and Biological Evaluation
The successful exploration of the SAR of difluoro-propiophenone analogs relies on robust synthetic methods and reliable biological assays.
Synthesis of a Representative Difluoro-propiophenone Analog
The synthesis of difluoro-propiophenone analogs can be achieved through various established methods. A representative protocol for the synthesis of 3',5'-difluoropropiophenone is outlined below.[6]
Protocol: Synthesis of 3',5'-Difluoropropiophenone [6]
-
To a solution of 3,5-difluorobenzonitrile (0.36 mol) in 500 mL of diethyl ether at 0 °C, add dropwise a solution of ethylmagnesium bromide (0.41 mol) in diethyl ether.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture in an ice bath and hydrolyze with 100 mL of 6N aqueous hydrogen chloride.
-
Heat the mixture on a steam bath for 30 minutes.
-
Adjust the pH to be acidic (verified with litmus paper).
-
Separate the two phases by extracting the aqueous phase with diethyl ether.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo to yield the crude 3',5'-difluoropropiophenone.
The following diagram illustrates the general workflow for the synthesis of a difluoro-propiophenone analog.
A workflow for the biological evaluation and SAR analysis of difluoro-propiophenone analogs.
Future Directions and Conclusion
The exploration of difluoro-propiophenone analogs as potential therapeutic agents is a promising area of research. While the existing literature provides a solid foundation, several avenues for future investigation remain:
-
Systematic SAR Studies: A comprehensive SAR study focusing on a library of difluoro-propiophenone analogs with systematic variations in the position of the fluorine atoms on the phenyl ring and diverse substitutions on the propiophenone side chain is warranted.
-
Target Identification and Mechanism of Action: For active compounds, identifying the specific biological targets and elucidating the detailed mechanism of action will be crucial for further development.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
References
-
A series of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives were synthesized and in vitro cytotoxic activity of the compounds were evaluated against Hep-2 cell line by MTT assay. The structure activity relationship based on the type of substituent on C-3 propenones was explored. (2018). ResearchGate. [Link]
-
Substituted cathinones, or simply cathinones, which include some stimulants and entactogens, are derivatives of cathinone. They feature a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon, along with additional substitutions. (n.d.). Wikipedia. [Link]
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Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). Journal of Cheminformatics. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). European Journal of Medicinal Chemistry. [Link]
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measuring enzyme inhibition by drugs. (2021). YouTube. [Link]
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Structure-Activity Relationships of Synthetic Cathinones. (n.d.). Current Topics in Behavioral Neurosciences. [Link]
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules. [Link]
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Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. (2008). Journal of Medicinal Chemistry. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). European Journal of Medicinal Chemistry. [Link]
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Synthesis of 3',5'-difluoropropiophenone. (n.d.). PrepChem.com. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). MDPI. [Link]
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Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (n.d.). MDPI. [Link]
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(PDF) Structure-Activity Relationships of Synthetic Cathinones. (n.d.). ResearchGate. [Link]
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Beyond IC 50 —A computational dynamic model of drug resistance in enzyme inhibition treatment. (n.d.). PLOS Computational Biology. [Link]
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Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
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Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (n.d.). Frontiers in Pharmacology. [Link]
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IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.). ResearchGate. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Scientific Reports. [Link]
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Why IC50's Are Bad for You. (n.d.). BioKin, Ltd. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
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Emerging drugs of abuse: current perspectives on substituted cathinone. (2014). Substance Abuse and Rehabilitation. [Link]
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The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). Molecules. [Link]
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Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF 1-(2,4-DIFLUORPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND INVESTIGATION OF THEIR ANTICANCER ACTIVITY. (n.d.). ResearchGate. [Link]
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Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (n.d.). The Royal Society of Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]
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Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. (n.d.). ChemRxiv. [Link]
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Synthesis of Propan-1,3-diones and Chromens. (2025). ResearchGate. [Link]
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Methodological & Application
Synthesis Protocol for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone: An Application Note
Introduction
3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The propiophenone scaffold is a common structural motif in various biologically active compounds. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability and binding affinity. This application note provides a detailed, three-step synthesis protocol for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, designed for researchers in organic synthesis and drug development. The described method is based on a robust Friedel-Crafts acylation strategy, which is preceded by the synthesis of the requisite acyl chloride intermediate.
Overall Synthetic Strategy
The synthesis of the target molecule, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one, is achieved through a three-step sequence. The first step involves the preparation of 3-(2-methylphenyl)propanoic acid. This is followed by the conversion of the carboxylic acid to its corresponding acyl chloride. The final step is a Friedel-Crafts acylation of 1,2-difluorobenzene with the synthesized acyl chloride to yield the desired product. This approach is chosen for its reliability and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
Experimental Protocols
Step 1: Synthesis of 3-(2-methylphenyl)propanoic acid
This step is performed in two parts: the synthesis of 3-(2-methylphenyl)propenoic acid via a Knoevenagel condensation, followed by its reduction to the corresponding propanoic acid.
Part 1a: Synthesis of 3-(2-methylphenyl)propenoic acid
-
Materials:
-
2-Methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (concentrated)
-
Deionized water
-
-
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and toluene.
-
Add pyridine (2.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 3-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield 3-(2-methylphenyl)propenoic acid.
-
Part 1b: Reduction to 3-(2-methylphenyl)propanoic acid
-
Materials:
-
3-(2-Methylphenyl)propenoic acid
-
Sodium hydroxide
-
Raney Nickel (catalyst)
-
Hydrazine hydrate (80%)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
-
Protocol:
-
Dissolve 3-(2-methylphenyl)propenoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution to 80-90°C until it becomes clear.
-
Carefully add Raney Nickel to the hot solution.
-
Slowly add hydrazine hydrate dropwise. The reaction will produce gas. Continue the addition until gas evolution ceases.[1]
-
Filter the hot solution to remove the catalyst.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 3-(2-methylphenyl)propanoic acid.
-
Step 2: Synthesis of 3-(2-methylphenyl)propanoyl chloride
-
Materials:
-
3-(2-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-(2-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.
-
Step 3: Friedel-Crafts Acylation to Yield 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
-
Materials:
-
3-(2-Methylphenyl)propanoyl chloride
-
1,2-Difluorobenzene
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.2 eq) in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve 3-(2-methylphenyl)propanoyl chloride (1.0 eq) and 1,2-difluorobenzene (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride and difluorobenzene to the AlCl₃ suspension at 0°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature | Typical Yield |
| 1a | 2-Methylbenzaldehyde | Malonic Acid | Pyridine/Piperidine | Toluene | Reflux | 85-95% |
| 1b | 3-(2-Methylphenyl)propenoic acid | Hydrazine Hydrate | Raney Nickel | Water/NaOH | 80-90°C | >90%[1] |
| 2 | 3-(2-Methylphenyl)propanoic acid | Thionyl Chloride | DMF (cat.) | DCM | Reflux | >95% (crude) |
| 3 | 3-(2-Methylphenyl)propanoyl chloride | 1,2-Difluorobenzene | Aluminum Chloride | DCM | 0°C to RT | 60-75% |
Scientific Rationale and Discussion
The chosen synthetic route leverages well-established and high-yielding reactions. The Knoevenagel condensation in Step 1a is a reliable method for forming carbon-carbon double bonds from aldehydes and active methylene compounds like malonic acid. The subsequent reduction of the α,β-unsaturated carboxylic acid in Step 1b is effectively achieved using hydrazine hydrate with a Raney Nickel catalyst, a variation of the Wolff-Kishner reduction.[1]
The conversion of the carboxylic acid to the acyl chloride in Step 2 is a standard and efficient transformation using thionyl chloride. The addition of a catalytic amount of DMF accelerates the reaction by forming the reactive Vilsmeier reagent in situ.
The final Friedel-Crafts acylation in Step 3 is a classic electrophilic aromatic substitution.[2] Aluminum chloride is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 1,2-difluorobenzene ring. The directing effects of the fluorine atoms favor acylation at the position para to one of the fluorine atoms.
Characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
The final product should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a solid or a viscous oil.
-
Molecular Formula: C₁₆H₁₄F₂O[3]
-
Molecular Weight: 260.28 g/mol [3]
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the difluorophenyl and methylphenyl rings, as well as the aliphatic protons of the propane chain. The methyl group on the tolyl ring will appear as a singlet.
-
¹³C NMR: The spectrum will display the expected number of signals for the 16 carbon atoms, including the carbonyl carbon at a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC).
References
- Organic Syntheses, Coll. Vol. 3, p.711 (1955); Vol. 28, p.82 (1948).
- CN102617328A - Preparation method of hydrocinnamic acid - Google P
- US5939581A - Processes for preparing hydrocinnamic acid - Google P
- Organic Syntheses, Coll. Vol. 3, p.649 (1955); Vol. 26, p.66 (1946).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Prakash, G. K. S., & Mathew, T. (2010). Friedel–Crafts Acylation. In Name Reactions for Homologation-Part I (pp. 1-40). John Wiley & Sons, Inc.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. [Link]
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Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Introduction: The Significance of Fluorinated Propiophenones in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][]. The propiophenone skeleton, a common motif in pharmacologically active compounds, serves as a valuable template for the development of new therapeutic agents, with derivatives exhibiting anti-arrhythmic, antidiabetic, and antimicrobial properties[3]. The target molecule of this guide, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, combines the beneficial attributes of a difluorinated aromatic ring with the propiophenone core, making it a compound of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth guide to its synthesis via a Grignard reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Scientific Principles and Experimental Rationale
The synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is achieved through a two-step process centered around the versatile Grignard reaction.
1. Formation of the Grignard Reagent: A Battle Against Wurtz Coupling
The initial and most critical step is the formation of the 2-methylbenzylmagnesium chloride Grignard reagent. This involves the reaction of 2-methylbenzyl chloride with magnesium metal in an anhydrous ether solvent. However, the preparation of benzylic Grignard reagents is notoriously challenging due to a significant side reaction known as Wurtz coupling[4][5]. In this undesired pathway, the newly formed Grignard reagent acts as a nucleophile and attacks the starting benzylic halide, leading to the formation of a dimer (1,2-bis(2-methylphenyl)ethane in this case) and a reduction in the yield of the desired organometallic reagent.
To mitigate this, the choice of solvent is paramount. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can significantly suppress Wurtz coupling in the formation of benzylic Grignard reagents[4]. 2-MeTHF, being a greener solvent alternative, is therefore the recommended choice for this synthesis.
2. Nucleophilic Addition to a Nitrile: A Controlled Pathway to Ketones
The second stage of the synthesis involves the nucleophilic addition of the prepared 2-methylbenzylmagnesium chloride to the electrophilic carbon of 3,4-difluorobenzonitrile. Grignard reagents react readily with nitriles to form a stable intermediate magnesium salt of a ketimine[6][7]. A key advantage of using a nitrile as the electrophile is that the reaction typically stops after a single addition of the Grignard reagent. The resulting negatively charged nitrogen on the ketimine intermediate is unreactive towards further nucleophilic attack by another Grignard molecule[8]. This controlled reactivity is what makes this method a reliable route to ketones.
3. Acidic Workup: The Final Transformation
The final step is the hydrolysis of the ketimine intermediate. This is achieved by quenching the reaction mixture with an aqueous acid, such as hydrochloric acid. The acidic conditions protonate the nitrogen atom of the imine, making the carbon atom susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of ammonia lead to the formation of the desired ketone, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone[6].
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| Magnesium turnings | Mg | 24.31 | 1.46 g | 60.0 | e.g., Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | e.g., Sigma-Aldrich |
| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 7.03 g | 50.0 | e.g., Sigma-Aldrich |
| 3,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 6.26 g | 45.0 | e.g., Sigma-Aldrich |
| Anhydrous 2-MeTHF | C₅H₁₀O | 86.13 | 150 mL | - | e.g., Sigma-Aldrich |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | e.g., Fisher Scientific |
| Saturated NaCl solution | NaCl | 58.44 | ~50 mL | - | Lab prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | e.g., Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | e.g., Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | e.g., Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | e.g., Fisher Scientific |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Anhydrous solvents are essential. Ensure all glassware is thoroughly dried in an oven before use.
-
2-Methylbenzyl chloride is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3,4-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust and handle with appropriate PPE in a fume hood.
-
The reaction for Grignard formation is exothermic. An ice bath should be readily available for temperature control.
Part 1: Preparation of 2-Methylbenzylmagnesium Chloride
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.
-
Initiation of Grignard Formation: Add 20 mL of anhydrous 2-MeTHF to the flask. In the dropping funnel, prepare a solution of 2-methylbenzyl chloride (7.03 g, 50.0 mmol) in 50 mL of anhydrous 2-MeTHF.
-
Grignard Reagent Synthesis: Add approximately 5 mL of the 2-methylbenzyl chloride solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a gentle bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux. The total addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a dark grey or brownish color.
Part 2: Reaction with 3,4-Difluorobenzonitrile
-
Addition of the Nitrile: Prepare a solution of 3,4-difluorobenzonitrile (6.26 g, 45.0 mmol) in 50 mL of anhydrous 2-MeTHF in the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the 3,4-difluorobenzonitrile solution dropwise to the stirred Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of 100 mL of 1 M hydrochloric acid. This will hydrolyze the intermediate ketimine and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect the fractions containing the desired product and combine them.
-
Final Product: Remove the solvent from the purified fractions under reduced pressure to yield 3',4'-Difluoro-3-(2-methylphenyl)propiophenone as the final product. Characterize the product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Caption: A step-by-step experimental workflow diagram.
Troubleshooting and Key Considerations
-
Failure of Grignard reaction to initiate: This is a common issue. Ensure all glassware is scrupulously dry. Crushing a few pieces of magnesium with a glass rod (under inert atmosphere) can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Low yield of Grignard reagent: This is often due to Wurtz coupling. Ensure slow, controlled addition of the 2-methylbenzyl chloride, and maintain a gentle reflux. Using 2-MeTHF as the solvent is crucial for minimizing this side reaction[4].
-
Formation of a tertiary alcohol: If the ketone product is not isolated promptly after the workup, any remaining Grignard reagent could potentially react with it. However, the acidic workup should effectively quench all the Grignard reagent.
-
Incomplete hydrolysis of the ketimine: Ensure that the quenching step with aqueous acid is performed thoroughly and that the mixture is stirred for a sufficient time to allow for complete hydrolysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone via a Grignard reaction. By understanding the underlying principles, particularly the challenges associated with benzylic Grignard reagent formation, and by adhering to the detailed experimental procedure and safety precautions, researchers can reliably synthesize this valuable fluorinated propiophenone derivative for applications in drug discovery and development.
References
-
Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
-
Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Propiophenone. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Wurtz coupling: r/Chempros. (2025, July 8). Reddit. Retrieved January 26, 2026, from [Link]
-
PROPIOPHENONE. (n.d.). SDI. Retrieved January 26, 2026, from [Link]
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analytical methods for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone characterization
An Application Guide to the Comprehensive Characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Abstract
This document provides a detailed guide for the analytical characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, a key intermediate in various research and development pipelines, particularly in pharmaceuticals. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and physicochemical properties of the compound. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to analysis. We will cover a multi-technique workflow including spectroscopic, chromatographic, and thermal methods, providing a holistic characterization framework.
Introduction and Compound Overview
3',4'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-11-9) is a fluorinated aromatic ketone. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one of high interest in medicinal chemistry and materials science.[1] Given its potential role as a precursor or active pharmaceutical ingredient (API), rigorous analytical characterization is not merely a quality control step but a foundational requirement for regulatory submission and ensuring reproducible downstream results.
This guide establishes an integrated analytical strategy to confirm the compound's identity, elucidate its structure, quantify its purity, and determine its key thermal properties.
Compound Properties
A summary of the key physicochemical properties for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is presented below.[2]
| Property | Value | Source |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | PubChem[2] |
| Molecular Formula | C₁₆H₁₄F₂O | PubChem[2] |
| Molecular Weight | 260.28 g/mol | PubChem[2] |
| Exact Mass | 260.10127139 Da | PubChem[2] |
| Structure | PubChem[2] |
Structural Elucidation: A Spectroscopic Approach
The primary goal of structural elucidation is to confirm that the synthesized molecule has the correct atomic connectivity. This is achieved through a combination of techniques that probe different aspects of the molecular structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[3] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Causality: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. The solvent must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte. CDCl₃ is often a good first choice for non-polar to moderately polar compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16 scans, 1-second relaxation delay, 30° pulse angle.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
Reference the CDCl₃ solvent peak to 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically required; an external standard or referencing to the spectrometer's frequency is used.
-
¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for resolving the two distinct fluorine environments.[4]
-
| Nucleus | Expected Chemical Shifts (ppm) | Key Features & Interpretation |
| ¹H NMR | ~7.8-8.1 (m, 2H), ~7.2-7.4 (m, 5H), ~3.3 (t, 2H), ~3.1 (t, 2H), ~2.3 (s, 3H) | Aromatic protons on the difluorophenyl ring will be downfield and show complex splitting due to H-H and H-F coupling. The triplet signals correspond to the two methylene (-CH₂-) groups of the propane chain. A singlet around 2.3 ppm confirms the methyl group. |
| ¹³C NMR | ~195 (C=O), ~115-160 (Aromatic C, with C-F coupling), ~40 (-CH₂-), ~30 (-CH₂-), ~19 (-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants. |
| ¹⁹F NMR | -130 to -150 | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The splitting patterns will be influenced by coupling to each other (JFF) and to adjacent aromatic protons (JHF).[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that further confirms the structure.[3] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for unambiguous molecular formula determination.
Causality: Electron Ionization (EI) is a common "hard" ionization technique that induces significant fragmentation, providing a structural fingerprint. Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, making it ideal for accurate mass determination.
-
HRMS (ESI-TOF):
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into an ESI-Time of Flight (TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺.
-
-
GC-MS (EI):
-
Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.
-
Inject 1 µL into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.
-
The GC separates the sample from any volatile impurities before it enters the MS.
-
The resulting mass spectrum will show the molecular ion [M]⁺• and a series of fragment ions.
-
| Technique | Expected m/z | Interpretation |
| HRMS (ESI) | 261.1087 | Corresponds to the protonated molecule, [C₁₆H₁₅F₂O]⁺. Verifies the elemental composition. |
| GC-MS (EI) | 260.1013 (M⁺•) | The molecular ion peak, confirming the molecular weight.[2] |
| 139.0243 | Fragment from α-cleavage, corresponding to the [C₈H₅F₂O]⁺ ion (difluoro-benzoyl cation). This is a very common fragmentation pathway for ketones.[6] | |
| 119.0861 | Fragment from cleavage on the other side of the carbonyl, corresponding to the [C₉H₁₁]⁺ ion (2-methylphenylethyl cation). | |
| 105.0704 | Fragment corresponding to the [C₈H₉]⁺ ion (tolyl-methyl cation), often seen from rearrangement/further fragmentation. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.
-
~1690 cm⁻¹ (Strong): Aromatic Ketone C=O stretch. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7][8]
-
~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretch.
-
~2960-2850 cm⁻¹ (Medium): Aliphatic C-H stretch (from -CH₂- and -CH₃ groups).
-
~1600, ~1500 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretches.
-
~1250-1100 cm⁻¹ (Strong): C-F stretch. This region can be complex, but strong absorbances are expected.
Purity Assessment: The Chromatographic Workflow
Confirming purity is as critical as confirming identity. Chromatographic techniques separate the main compound from impurities, allowing for quantification.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this molecule.
Causality: A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The mobile phase gradient of water and acetonitrile allows for the effective elution of the main compound while separating it from potentially more or less polar impurities. UV detection is selected because the aromatic rings provide strong chromophores.[10]
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. From this, prepare a working solution at 0.1 mg/mL.
-
Instrumentation & Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Thin-Layer Chromatography (TLC)
TLC is a quick, qualitative method to assess purity and monitor reaction progress.[11]
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate.
-
Procedure: Dissolve a small amount of sample in dichloromethane. Spot onto the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: View under a UV lamp (254 nm). A pure compound should show a single spot.
Physicochemical Properties: Thermal Analysis
Thermal analysis techniques provide information on melting point, thermal stability, and decomposition.[12] This is vital for determining storage conditions and processing parameters.[13]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for precise melting point determination.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Method: Heat the sample from 25 °C to a temperature well above the expected melt at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp melting peak is indicative of high purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[14]
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: The resulting curve shows mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition. The absence of mass loss at lower temperatures (e.g., <100 °C) indicates the sample is free of volatile solvents or water.
Integrated Analytical Workflow
The various analytical techniques described should be used in a coordinated workflow to build a complete profile of the compound.
Caption: Integrated workflow for the complete characterization of the target compound.
Conclusion
The comprehensive characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone requires a multi-faceted analytical approach. By systematically applying the spectroscopic, chromatographic, and thermal analysis protocols detailed in this guide, researchers can confidently verify the identity, structure, purity, and key physical properties of their material. This rigorous, evidence-based workflow is fundamental to ensuring data quality and reproducibility in research and development.
References
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
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Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link]
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FTIR spectra of Aromatic, aliphatic & conjugated aldehyde. YouTube. Available at: [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. Available at: [Link]
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3',4'-Difluoro-3-(2-methylphenyl)propiophenone. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]
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Fluorine NMR. University of Washington. Available at: [Link]
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Determination of the purity and identity of organic compounds. University of Toronto. Available at: [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]
- Production of propiophenone. Google Patents.
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IR Spectroscopy Tutorial: Ketones. University of Calgary. Available at: [Link]
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The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
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Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Available at: [Link]
-
FTIR spectra (top) and fingerprint cutout (bottom) of the aromatic. ResearchGate. Available at: [Link]
-
High-performance liquid chromatography determination of ketone bodies in human plasma. PubMed. Available at: [Link]
-
propiophenone, 93-55-0. The Good Scents Company. Available at: [Link]
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How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]
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Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. EngagedScholarship@CSU. Available at: [Link]
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NMR | Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
-
Methyl difluoroacetate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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mass spectrum of propanone. Doc Brown's Chemistry. Available at: [Link]
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Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues. PubMed Central. Available at: [Link]
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Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
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Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone. National Institutes of Health (NIH). Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. Utilizing 70 eV electron ionization (EI), we characterize the primary fragmentation pathways, including alpha-cleavage, benzylic cleavage, and a notable McLafferty-type rearrangement involving the ortho-methyl group. The elucidation of these pathways provides a definitive fragmentation signature for the structural confirmation of this molecule and its analogues. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for molecular characterization.
Introduction
3',4'-Difluoro-3-(2-methylphenyl)propiophenone (IUPAC Name: 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one) is a complex ketone containing multiple functional moieties that influence its behavior under mass spectrometric analysis. Accurate structural elucidation is critical in chemical synthesis and pharmaceutical development to confirm the identity of target molecules and identify potential impurities. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as it induces reproducible fragmentation that reflects the underlying molecular structure.[1]
The fragmentation of ketones is well-documented and typically dominated by a few key processes.[2] For propiophenone and its derivatives, the most common fragmentation is alpha-cleavage at the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.[3][4] Additionally, molecules containing gamma-hydrogens relative to the carbonyl oxygen are prone to the McLafferty rearrangement, a diagnostic fragmentation that involves a six-membered transition state.[5][6]
This note aims to provide an expert-level guide to interpreting the mass spectrum of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. We will dissect the major fragmentation routes, explain the chemical principles governing their formation, and present a validated protocol for acquiring high-quality data.
Predicted Fragmentation Pathways and Discussion
Upon electron ionization, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (Molecular Formula: C₁₆H₁₄F₂O, Molecular Weight: 260.28 g/mol ) is expected to produce a distinct molecular ion peak (M⁺•) at m/z 260. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses, which are influenced by the aromatic rings, the carbonyl group, and the fluorine and methyl substituents.
Alpha (α)-Cleavage
Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[7] This pathway is highly favored for ketones because it results in the formation of a resonance-stabilized acylium ion.[8] For this molecule, two potential α-cleavage sites exist.
-
Pathway A: Formation of the Difluorobenzoyl Cation (m/z 141) This is the most anticipated fragmentation pathway. It involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene (CH₂) group. This cleavage expels a 3-(2-methylphenyl)ethyl radical and forms the highly stable 3,4-difluorobenzoyl cation. The stability of this ion, enhanced by the electron-withdrawing fluorine atoms, makes the corresponding peak at m/z 141 a probable base peak in the spectrum. This acylium ion can further lose a molecule of carbon monoxide (CO) to yield the 3,4-difluorophenyl cation at m/z 113 .[9]
-
Pathway B: Formation of the [M - C₇H₃F₂]⁺ Ion (m/z 119) Cleavage of the bond between the carbonyl carbon and the difluorophenyl ring would result in the loss of a difluorophenyl radical. This pathway is significantly less favorable because it does not produce a resonance-stabilized acylium ion. The resulting fragment at m/z 119 is therefore expected to be of very low abundance, if observed at all.
Caption: Primary α-cleavage pathway leading to the base peak.
Benzylic Cleavage and Tropylium Ion Formation
The C₂-C₃ bond is benzylic with respect to the 2-methylphenyl ring. Cleavage at this position is favorable due to the formation of a stable benzylic cation.
-
Formation of the 2-Methylbenzyl Cation (m/z 105) Cleavage of the C₂-C₃ bond results in the formation of the 2-methylbenzyl cation at m/z 105 . This cation is known to rearrange into the more stable methyltropylium ion.[10] The formation of this ion is a strong indicator of the 2-methylphenylpropyl substructure. Further fragmentation of this ion can occur through the loss of a methyl radical to form the tropylium ion at m/z 91 , a common fragment for toluene-containing structures.
Caption: Benzylic cleavage and subsequent fragmentation.
McLafferty-type Rearrangement
The classic McLafferty rearrangement requires a hydrogen atom on the γ-carbon that can be transferred to the carbonyl oxygen via a six-membered transition state.[11] In this molecule, the hydrogens on the ortho-methyl group of the 2-methylphenyl ring are in the γ-position relative to the carbonyl group. This spatial arrangement facilitates a McLafferty-type rearrangement, which is a specific example of an "ortho effect".[12][13]
This rearrangement involves the transfer of a γ-hydrogen from the methyl group to the carbonyl oxygen, followed by the cleavage of the C₃-Aryl bond. This process results in the elimination of a neutral ortho-xylylene (an isomer of vinyltoluene) molecule and the formation of a resonance-stabilized enol radical cation at m/z 156 . The presence of this peak is highly characteristic and confirms the ortho-position of the methyl group.
Caption: McLafferty-type rearrangement via an ortho-effect.
Summary of Predicted Mass Fragments
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 260 | [C₁₆H₁₄F₂O]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 156 | [C₈H₆F₂O]⁺• (Enol form) | McLafferty-type Rearrangement | Diagnostic for ortho-methyl group. |
| 141 | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) | α-Cleavage | Expected Base Peak. |
| 113 | [C₆H₃F₂]⁺ (Difluorophenyl cation) | Loss of CO from m/z 141 | Confirms difluorobenzoyl structure. |
| 105 | [C₈H₉]⁺ (2-Methylbenzyl/Methyltropylium cation) | Benzylic Cleavage | Indicates the 2-methylphenylpropyl moiety. |
| 91 | [C₇H₇]⁺ (Tropylium cation) | Loss of •CH₃ from m/z 105 | Common fragment for benzyl groups. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating methodology for acquiring the EI mass spectrum.
Instrumentation & Reagents
-
Mass Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo ISQ).
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: 3',4'-Difluoro-3-(2-methylphenyl)propiophenone standard, HPLC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Carrier Gas: Helium (99.999% purity).
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Causality: This concentration is typically sufficient to produce a strong signal without overloading the detector or causing peak tailing in the chromatograph.
-
GC-MS Method Parameters
-
GC Inlet:
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Mode: Splitless (or Split 10:1 for higher concentrations).
-
Causality: A high inlet temperature ensures rapid volatilization of the analyte. A splitless injection maximizes sensitivity for low concentration samples.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
Causality: The ramp rate is designed to ensure good chromatographic separation from any potential impurities or solvent front, while the high final temperature ensures the analyte is fully eluted from the column.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Causality: 70 eV is the standard EI energy, which produces reproducible and extensive fragmentation, allowing for library matching and structural elucidation.
-
Mass Range: Scan from m/z 40 to 400.
-
Causality: This range comfortably covers the molecular ion (260) and all predicted major fragments.
-
Acquisition Mode: Full Scan.
-
Data Analysis & Validation
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak (m/z 260).
-
Annotate the major fragment ions (m/z 156, 141, 113, 105, 91) and compare their presence and relative intensities to the predicted pattern.
-
Self-Validation Check: The presence of the key diagnostic ions (m/z 141, 156, and 105) provides a tripartite confirmation of the three major structural components of the molecule: the difluorobenzoyl group, the ortho-methylphenyl group, and the propyl linker.
Conclusion
The electron ionization mass spectrum of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is characterized by a series of predictable and structurally informative fragmentations. The dominant pathway is α-cleavage, yielding the stable 3,4-difluorobenzoyl cation at m/z 141 as the base peak. The presence of significant ions at m/z 105 (from benzylic cleavage) and m/z 156 (from a diagnostic McLafferty-type rearrangement) provides unambiguous evidence for the 3-(2-methylphenyl)propyl substructure. By understanding these fragmentation patterns, researchers can confidently identify this molecule and distinguish it from its isomers. The provided protocol offers a robust method for obtaining high-quality, reproducible data for this purpose.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Mead, D. G. (2010). Fragmentation and Interpretation of Spectra. In Mass Spectrometry: A Foundation Course (pp. 29-54). Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry Blog. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Trofimov, A. V., & Zenkevich, I. G. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra. National Institute of Standards and Technology. Retrieved from [Link]
-
ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Al-Attar, A. M., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 18(6), 6691–6709. Retrieved from [Link]
-
ResearchGate. (2018). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Alpha Cleavage. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
Unacademy. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 996-1004. Retrieved from [Link]
-
Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]
-
MassBank. (2008). Propiophenone. Retrieved from [Link]
-
Fuoco, D., & De Luca, G. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3484. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
-
University of Central Florida. (2008). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation. SOAR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone. Retrieved from [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Retrieved from [Link]
-
ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]
-
Okino, T., et al. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 71(1), 2-8. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]
Sources
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- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
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- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the yield, purity, and reproducibility of your synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is typically achieved via a Friedel-Crafts acylation of 1,2-difluorobenzene with 3-(2-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this reaction is a cornerstone of aromatic chemistry, the specific substitution patterns of the reactants introduce a layer of complexity that can lead to the formation of various byproducts, impacting the purity and yield of the desired product. The two strongly electronegative fluorine atoms in 1,2-difluorobenzene deactivate the ring towards electrophilic attack, making the reaction conditions crucial.[1] This guide will dissect the potential side reactions and provide actionable solutions.
Visualizing the Reaction Pathway and Potential Byproducts
To better understand the synthetic landscape, the following diagram illustrates the primary reaction pathway leading to the desired product, as well as the formation of key byproducts.
Caption: Main reaction pathway and potential byproduct formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Desired Product | 1. Insufficient Catalyst Activity: Moisture in the reaction setup can deactivate the Lewis acid catalyst. 2. Incomplete Reaction: The deactivating effect of the two fluorine atoms on the benzene ring can lead to a sluggish reaction.[1] 3. Suboptimal Temperature: Reaction temperature may be too low for the deactivated substrate. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid is of high purity. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and byproduct formation. |
| Presence of a Significant Amount of an Isomeric Byproduct | 1. Non-selective Acylation: The acylium ion can attack the 1,2-difluorobenzene ring at the position ortho to one of the fluorine atoms, leading to the 2',3'-difluoro isomer. While para-substitution is generally favored due to sterics, ortho-substitution can still occur.[2] | 1. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. 2. Choice of Lewis Acid: Experiment with different Lewis acids. Milder Lewis acids may offer better selectivity. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. |
| Formation of High Molecular Weight Byproducts | 1. Polyacylation: Although the first acyl group deactivates the ring towards further substitution, under harsh conditions or with a large excess of the acylating agent, a second acylation can occur.[3] 2. Self-condensation of the Acyl Chloride: The acylating agent, 3-(2-methylphenyl)propionyl chloride, may undergo self-condensation, especially at elevated temperatures. | 1. Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. 2. Slow Addition: Add the acylating agent dropwise to the reaction mixture at a controlled temperature to minimize localized high concentrations. |
| Difficult Purification of the Final Product | 1. Close Polarity of Byproducts: Isomeric byproducts and the desired product may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Aluminum Salts: Residual aluminum salts from the work-up can complicate purification. | 1. Optimize Chromatography: Use a high-resolution silica gel and experiment with different solvent systems to achieve better separation. Consider using a different stationary phase if co-elution persists. 2. Thorough Work-up: After quenching the reaction with ice/HCl, ensure thorough extraction and washing of the organic layer to remove all inorganic salts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is the 3',4'-difluoro isomer the major product over the 2',3'-difluoro isomer?
The acylation of 1,2-difluorobenzene is an electrophilic aromatic substitution reaction. The two fluorine atoms are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. However, they are also strongly deactivating due to their high electronegativity (inductive effect).[1] The incoming acylium ion will preferentially attack the positions that are most activated and least sterically hindered. In the case of 1,2-difluorobenzene, the 4-position (para to one fluorine and meta to the other) is sterically more accessible than the 3-position (ortho to one fluorine). Therefore, the formation of the 3',4'-difluoro isomer is favored.
Q2: Can I use a different Lewis acid instead of aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is often the most effective for acylating deactivated aromatic rings. The choice of Lewis acid can influence the reaction rate and selectivity, so optimization may be necessary for your specific conditions.
Q3: What is the role of the 2-methyl group on the propionyl chloride?
The 2-methyl group on the 3-(2-methylphenyl)propionyl chloride primarily influences the steric environment around the acylium ion. While it does not directly participate in the acylation of the difluorobenzene ring, its presence can affect the overall reactivity and should be considered when optimizing reaction conditions. In Friedel-Crafts acylation of substituted benzenes like methylbenzene, substitution typically occurs at the para position due to the steric bulk of the incoming acyl group, which disfavors the ortho position.[2]
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and purity of your 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the positions of the substituents on the aromatic rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the sample and quantifying any impurities.
Q5: What are the safety precautions I should take during this synthesis?
-
Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: 3-(2-methylphenyl)propionyl chloride is a corrosive and lachrymatory compound. Handle it with care in a well-ventilated fume hood.
-
Solvents: Use appropriate anhydrous solvents and handle them in a fume hood.
-
Reaction Quenching: The quenching of the reaction with water/ice is highly exothermic and will release HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
Experimental Protocol: Synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
1,2-Difluorobenzene
-
3-(2-methylphenyl)propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane to the flask, followed by 1,2-difluorobenzene (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dilute 3-(2-methylphenyl)propionyl chloride (1.05 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS indicates completion.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 1,2-Difluorobenzene. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
Sources
addressing poor reproducibility in bioassays with 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
A Guide to Enhancing Bioassay Reproducibility
Welcome to the technical support center for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. As Senior Application Scientists, we understand that achieving consistent and reliable data is paramount to your research. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues related to bioassay reproducibility when working with this specific small molecule.
Poor reproducibility can stem from a compound's intrinsic physicochemical properties or subtle variations in experimental execution. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, with its distinct chemical structure, presents unique considerations that must be carefully managed. This document moves beyond generic advice to offer targeted solutions, explaining the scientific rationale behind each recommendation to empower you to build robust and self-validating assay protocols.
Compound Profile: Physicochemical Properties
Understanding the fundamental properties of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is the first step in troubleshooting. These characteristics directly influence its behavior in aqueous and solvent-based systems.
| Property | Value | Implication for Bioassays |
| Molecular Formula | C₁₆H₁₄F₂O[1] | - |
| Molecular Weight | 260.28 g/mol [1] | Affects molarity calculations for stock solutions. |
| Calculated XLogP3 | 4.1[1] | High value indicates significant lipophilicity (hydrophobicity), suggesting low aqueous solubility. This is a primary driver of potential precipitation issues. |
| Hydrogen Bond Donors | 0[1] | Lacks donor groups, contributing to poor water solubility. |
| Hydrogen Bond Acceptors | 3[1] | The ketone and fluorine atoms can accept hydrogen bonds, but this is insufficient to overcome the molecule's overall hydrophobic nature. |
| Purity (Commercial) | Typically ≥98%[2] | Impurities, even at low levels, can have off-target effects. Purity should be confirmed if unexpected activity is observed. |
| Recommended Storage | 2-8°C, sealed in a dry environment[2] | Improper storage can lead to degradation, affecting compound integrity and assay results.[3] |
Part 1: Compound Handling & Stock Solution Integrity
The most frequent source of variability in small molecule bioassays originates before the compound ever reaches the cells. Inconsistent stock solutions are a primary cause of poor reproducibility. This section addresses common questions related to compound handling and preparation.
Q1: My results are inconsistent between experiments. Could my stock solution be the problem?
A1: Absolutely. The integrity of your stock solution is the foundation of a reproducible experiment. Inconsistencies often arise from issues with solubility, stability, and storage. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone's high lipophilicity (XLogP3: 4.1) makes it prone to precipitation and degradation if not handled correctly.[1][4][5]
A common vehicle for lipophilic compounds is dimethyl sulfoxide (DMSO).[6] However, DMSO is highly hygroscopic and readily absorbs atmospheric water, which can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[7][8] Furthermore, repeated freeze-thaw cycles can cause the compound to fall out of solution, effectively lowering its concentration in subsequent experiments.[7]
Protocol: Preparation and Validation of Master Stock Solutions
This protocol establishes a self-validating system for preparing reliable compound stocks.
-
Solvent Quality Control: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (or your chosen solvent). Once opened, store the bottle under an inert gas (e.g., argon or nitrogen) and seal it tightly with paraffin film to minimize water absorption.[8]
-
Accurate Weighing: Use a calibrated analytical balance to weigh an appropriate amount of the compound (e.g., 5-10 mg) in a sterile, conical tube.
-
Initial Solubilization: Add the calculated volume of anhydrous DMSO to achieve a high-concentration master stock (e.g., 10-50 mM). Vortex vigorously for at least 2 minutes. Use a brief, low-power sonication bath (5-10 minutes) to ensure complete dissolution.[8]
-
Visual Inspection: After solubilization, hold the tube up to a light source. The solution should be perfectly clear, with no visible particulates or crystals. If any solid is present, repeat Step 3.
-
Aliquoting for Storage: To avoid freeze-thaw cycles, immediately aliquot the master stock into single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated container to protect from light and moisture.[3]
Q2: I see a precipitate forming in my assay plate after adding the compound. Why is this happening and how can I fix it?
A2: This is a classic sign of compound precipitation due to poor aqueous solubility. When your DMSO stock solution is diluted into the aqueous assay buffer or cell culture medium, the compound's concentration may exceed its solubility limit in that final solvent environment. The final DMSO concentration in your assay is a critical parameter.
Causality:
-
High Compound Concentration: The dose you are testing may be too high for the compound's aqueous solubility.
-
Low Final DMSO Concentration: While minimizing DMSO is important to reduce solvent toxicity, too low a concentration may not be sufficient to keep the lipophilic compound in solution.
-
Buffer Components: Salts, proteins (like FBS in cell media), and other components in your assay buffer can interact with the compound and reduce its solubility.
Troubleshooting Steps:
-
Determine Maximum Final DMSO Concentration: First, establish the maximum percentage of DMSO your cells or assay can tolerate without affecting the biological outcome (typically ≤0.5%, but must be empirically determined). Run a vehicle-only control curve with varying DMSO concentrations to identify the toxicity threshold.
-
Perform a Solubility Test:
-
Prepare serial dilutions of your compound in your final assay buffer/medium.
-
Incubate under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Visually inspect each well for precipitation using a microscope. The highest concentration that remains clear is your practical solubility limit for that specific assay condition.
-
-
Adjust Dosing Strategy:
-
Option A (Preferred): Limit your maximum screening concentration to the determined solubility limit.
-
Option B: If higher concentrations are necessary, you may need to cautiously increase the final DMSO concentration, ensuring it remains below the toxicity threshold determined in Step 1.
-
Part 2: Assay-Specific Troubleshooting
Even with a perfect stock solution, issues can arise during the bioassay itself. This section focuses on problems observed during experimental execution.
Q3: My dose-response curve is flat or has a very narrow dynamic range. What should I check?
A3: A poor dose-response curve can indicate several issues, from compound instability to assay incompatibility.
Potential Causes & Solutions:
-
Compound Instability in Media: The compound may be unstable in the assay buffer over the incubation period. Some fluorinated compounds can be susceptible to degradation in certain solvents or biological matrices.[6][9]
-
Troubleshooting: Perform a time-course experiment. Prepare your highest compound concentration in the assay medium and incubate it for different durations (e.g., 0, 2, 8, 24 hours). Then, add these "aged" solutions to your assay system for a short readout. A decrease in activity over time suggests instability.
-
-
Assay Interference: The compound may be interfering with the assay technology itself. For example, fluorescent compounds can interfere with fluorescence-based readouts, and colored compounds can affect absorbance assays.
-
Troubleshooting: Run controls without cells or enzymes. Add the compound to the assay buffer and readout reagents to see if it generates a signal on its own.
-
-
Incorrect Wavelength or Plate Type: A simple but common error is using the wrong settings on the plate reader or an inappropriate plate type (e.g., using clear plates for a fluorescence assay).[10]
-
Solution: Double-check the assay protocol for the correct excitation/emission wavelengths and ensure you are using the appropriate plate (e.g., black plates for fluorescence, white plates for luminescence).[10]
-
Q4: I'm observing high variability between replicate wells, especially on the edges of my 96-well plate. What's causing this?
A4: This phenomenon is likely the "edge effect," a well-documented artifact in microplate-based assays.[11] Wells on the perimeter of the plate are more exposed to temperature and humidity fluctuations, leading to increased evaporation of the culture medium. This can concentrate salts and other media components, inducing cellular stress and affecting results independently of your compound.
Mitigation Strategies for Edge Effects:
-
Exclude Outer Wells: The simplest strategy is to avoid using the outermost rows and columns for experimental samples. Fill these wells with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier.[11]
-
Use Humidified Containers: Place your microplate inside a larger, sealed container (e.g., a plastic box) with a dampened paper towel or sterile gauze to maintain a humidified microenvironment during incubation.[11]
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Randomize Plate Layout: To minimize systematic bias, randomize the placement of your samples and controls across the plate. This prevents one condition from being disproportionately affected by positional artifacts. Specialized software or randomization schemes can assist with this.[11]
-
Ensure Proper Mixing: After adding the compound, ensure thorough but gentle mixing. Inadequate mixing can lead to concentration gradients within the well. Tapping the plate gently or using an orbital shaker for a short period can help.[10]
-
Accurate Pipetting: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated, use fresh tips for each replicate, and practice consistent technique (e.g., consistent immersion depth, reverse pipetting for viscous solutions).[10][12]
References
-
3',4'-Difluoro-3-(2-methylphenyl)propiophenone. PubChem, National Center for Biotechnology Information. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]
-
5 Key Challenges of Molecular Assay Development & How to Overcome Them. (2023). Dispendix. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. (2020). PubMed Central. [Link]
-
Troubleshooting Guide. BioAssay Systems. [Link]
-
Improving Reproducibility and Replicability in Research. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). PubMed Central. [Link]
-
Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2015). PubMed Central. [Link]
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4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]
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Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? (2019). paasp network. [Link]
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Factors affecting the stability of drugs and drug metabolites in biological matrices. (2011). PubMed. [Link]
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DMSO wont dilute my pure compound. How to solve this? (2014). ResearchGate. [Link]
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Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Fragmentation of Halogenated Ketones
Welcome to the technical support center for mass spectrometry analysis of halogenated ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected fragmentation patterns in their mass spectra. As a Senior Application Scientist, I understand that unforeseen results can be a significant roadblock in research. This resource is structured to provide not only troubleshooting steps but also a deeper understanding of the underlying chemical principles that govern the fragmentation of these complex molecules.
Introduction: The Enigma of Halogenated Ketones in Mass Spectrometry
Halogenated ketones are a class of compounds frequently encountered in pharmaceutical development, agrochemicals, and materials science. Their analysis by mass spectrometry (MS), whether coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone of their characterization. However, the presence of both a carbonyl group and one or more halogen atoms introduces a fascinating complexity to their fragmentation behavior. While expected fragmentation pathways like α-cleavage and McLafferty rearrangement are well-documented for ketones, the electronegativity and size of the halogen atom can lead to unexpected and often misinterpreted fragmentation patterns.[1][2] This guide will illuminate these less-traveled fragmentation routes and provide a logical framework for troubleshooting your experimental results.
Part 1: Understanding the "Expected" Fragmentation Pathways
Before we delve into the unexpected, it is crucial to have a firm grasp of the canonical fragmentation mechanisms for ketones. These pathways are the baseline against which you will compare your observed spectra.
α-Cleavage: The Dominant Pathway
For most ketones, the most common fragmentation event is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group.[2][3] This process is driven by the formation of a stable acylium ion. In electron ionization (EI-MS), the initial radical cation undergoes homolytic cleavage.[1]
-
Mechanism: The radical cation formed upon ionization cleaves the bond between the carbonyl carbon and an adjacent carbon atom. This results in the formation of a resonance-stabilized acylium ion and a radical species. The acylium ion is readily detected by the mass spectrometer, while the neutral radical is not.[3]
-
What to Expect: You will typically observe two possible acylium ions, corresponding to the cleavage of each side of the carbonyl group. The more stable radical will be preferentially lost, often leading to a more abundant fragment ion.[1]
McLafferty Rearrangement: A Telltale Sign of γ-Hydrogens
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the γ-carbon (three carbons away from the carbonyl group).[4]
-
Mechanism: This rearrangement involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the formation of a neutral alkene and a new radical cation.[1][4]
-
What to Expect: A peak corresponding to the mass of the rearranged radical cation. This peak can be a valuable diagnostic tool for determining the structure of the alkyl chains attached to the carbonyl group.
Part 2: Navigating the Unexpected: When Halogens Rewrite the Rules
The presence of halogens can significantly alter the fragmentation landscape, leading to pathways that are not observed in their non-halogenated counterparts. These unexpected fragmentation patterns are often the source of confusion and misinterpretation.
Intramolecular Halogen Transfer: A Surprising Rearrangement
One of the most intriguing and often unexpected fragmentation pathways for halogenated compounds is intramolecular halogen transfer. This process involves the migration of a halogen atom from one part of the molecule to another, typically forming a halonium ion intermediate.[5]
-
Mechanism: This rearrangement is particularly relevant in ESI-MS/MS of protonated molecules. The protonated molecule can form a cyclic intermediate where the halogen atom acts as a bridging group (a halonium ion). This intermediate can then fragment in ways that are not possible from the linear precursor ion. For instance, a formal transfer of a bromine cation can occur when the carbon chain between the halogen and a charged site (like a protonated amine) is of an appropriate length.[5] While the initial study focused on halogenated amines, similar principles can apply to other functional groups that can stabilize a positive charge, including the protonated carbonyl of a ketone.
-
What to Expect: The observation of fragment ions that cannot be explained by simple cleavages of the parent molecule. These may include ions where the halogen is bonded to a different part of the molecule than in the original structure. The propensity for this transfer depends on the halogen, with chlorine, bromine, and iodine being more likely to participate than fluorine.[5]
Neighboring Group Participation: The Halogen as an Internal Nucleophile
The concept of neighboring group participation, well-established in solution-phase chemistry, can also influence gas-phase fragmentation.[6] A halogen atom, particularly at the β-position to a developing positive charge, can act as an internal nucleophile, leading to a cyclic intermediate.
-
Mechanism: During fragmentation, if a positive charge begins to form on a carbon atom, a nearby halogen atom can attack that carbon, forming a cyclic halonium ion. This intermediate then fragments, often leading to retention of the original stereochemistry if a chiral center is involved.[6] This mechanism can lead to unexpected bond cleavages and rearrangements.
-
What to Expect: Fragmentation patterns that suggest the formation of a cyclic intermediate. This can manifest as the loss of a neutral molecule in a way that is not sterically feasible from the linear precursor.
Unusual Neutral Losses
Beyond the expected loss of alkyl radicals from α-cleavage or alkenes from McLafferty rearrangement, halogenated ketones can exhibit a variety of other neutral losses.
-
Loss of HX: The elimination of a hydrogen halide (HF, HCl, HBr, HI) is a common fragmentation pathway for halogenated compounds. This is often observed as a peak at M-20 (for F), M-36 (for Cl), M-81 (for Br), or M-128 (for I).
-
Loss of X₂: In some cases, particularly with polyhalogenated compounds, the loss of a halogen molecule (e.g., Cl₂) may be observed.
-
Loss of CO: The loss of carbon monoxide (a neutral loss of 28 Da) is a known fragmentation pathway for some cyclic ketones and can also be observed in certain acyclic systems.[7]
Part 3: Troubleshooting Guide: A Systematic Approach to Problem-Solving
When faced with an unexpected mass spectrum, a systematic approach is key to identifying the root cause. The following guide will help you differentiate between genuine unexpected fragmentation and experimental artifacts.
Is it the Molecule or the Machine?
Your first step is to determine if the unexpected peaks are a true reflection of your molecule's fragmentation or an artifact of the analytical system.
Troubleshooting Workflow: Molecule vs. Machine
Caption: A workflow for diagnosing the source of unexpected peaks.
Common Instrumental and Methodological Issues
| Issue | Possible Cause | Recommended Action |
| Ghost Peaks/Contamination | Carryover from previous injections, contaminated solvent, or dirty instrument components (injector, column, ion source).[8] | 1. Inject a solvent blank to confirm contamination.[8] 2. Clean the injector and replace the liner and septum (for GC-MS). 3. Bake out the GC column. 4. Clean the MS ion source. |
| In-source Fragmentation | High ion source temperature or high cone/fragmentor voltage (for ESI-MS). | 1. Gradually reduce the ion source temperature. 2. Lower the cone/fragmentor voltage to minimize fragmentation before the mass analyzer. |
| Adduct Formation (ESI-MS) | Presence of salts (e.g., Na⁺, K⁺) in the sample or mobile phase.[9] | 1. Use high-purity solvents and additives. 2. Consider using plastic vials instead of glass.[9] 3. Check for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+Cl]⁻).[9] |
| Air Leaks (GC-MS) | Loose fittings, cracked column, or worn-out septa. | 1. Check for the presence of ions at m/z 28 (N₂⁺), 32 (O₂⁺), and 40 (Ar⁺). 2. Use an electronic leak detector to pinpoint the source of the leak. |
Part 4: FAQs - Frequently Asked Questions
Q1: Why is the molecular ion peak of my halogenated ketone absent or very weak?
A1: The stability of the molecular ion depends on the structure of the compound and the ionization energy. For some halogenated ketones, particularly those with labile bonds or bulky substituents, the molecular ion may be highly unstable and fragment immediately upon ionization. In such cases, the observed spectrum will be dominated by fragment ions. Consider using a "softer" ionization technique if possible, such as chemical ionization (CI) for GC-MS or a lower cone voltage in ESI-MS.
Q2: I see a peak at M+2 with roughly one-third the intensity of the M peak. What does this indicate?
A2: This is the characteristic isotopic signature of a single chlorine atom. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Similarly, a peak at M+2 with nearly the same intensity as the M peak indicates the presence of a single bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is roughly 1:1).
Q3: My fragmentation pattern changes from run to run. What could be the cause?
A3: Inconsistent fragmentation patterns often point to issues with reproducibility in your analytical system. For GC-MS, this could be due to fluctuations in the injector or oven temperature, or a degrading column. For ESI-MS, changes in the mobile phase composition, flow rate, or ion source parameters can affect fragmentation. Ensure that your method parameters are stable and that the instrument has been properly calibrated and tuned.
Q4: Can the position of the halogen on the ketone affect the fragmentation?
A4: Absolutely. An α-haloketone will have different fragmentation pathways available compared to a β- or γ-haloketone. For example, an α-haloketone may readily lose the halogen atom or undergo rearrangements involving the carbonyl group and the halogen. The potential for neighboring group participation is also highly dependent on the halogen's position relative to other functional groups or sites of charge.
Part 5: Experimental Protocols
Protocol for Diagnosing In-Source Fragmentation (ESI-MS)
-
Establish a Baseline: Analyze your sample using your standard method parameters and record the mass spectrum.
-
Vary the Cone/Fragmentor Voltage: Perform a series of injections, systematically decreasing the cone or fragmentor voltage in small increments (e.g., 5-10 V per injection).
-
Analyze the Data: Compare the relative intensities of the precursor ion and the fragment ions at each voltage setting. A significant decrease in the abundance of fragment ions at lower voltages is a strong indication of in-source fragmentation.
-
Optimize: Select the lowest cone/fragmentor voltage that provides adequate sensitivity for your precursor ion while minimizing in-source fragmentation.
Protocol for Checking for Contamination (GC-MS)
-
Prepare a Solvent Blank: Fill a clean autosampler vial with the same solvent used to dissolve your sample.
-
Run the Blank: Inject the solvent blank using the same GC-MS method as your sample analysis.
-
Analyze the Chromatogram: Examine the total ion chromatogram (TIC) of the blank run. Any significant peaks indicate contamination.
-
Identify the Source: If contamination is present, systematically clean or replace components of the sample introduction pathway (syringe, injector liner, septum, column) and re-run the blank until the contamination is eliminated.
Conclusion
The mass spectrometric analysis of halogenated ketones is a powerful tool, but it requires a nuanced understanding of the complex fragmentation pathways that can occur. By familiarizing yourself with both the expected and unexpected fragmentation mechanisms, and by employing a systematic approach to troubleshooting, you can confidently interpret your mass spectra and overcome the challenges posed by these fascinating molecules.
References
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
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Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]
-
Yue, L., et al. (2015). Intramolecular Halogen Transfer via Halonium Ion Intermediates in the Gas Phase. Journal of the American Society for Mass Spectrometry, 26(11), 1888–1897. [Link]
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Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
-
For Dummies. (n.d.). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]
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Agilent Technologies. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
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Validation & Comparative
A Comparative Guide to MAP Kinase Inhibitors: Evaluating 3',4'-Difluoro-3-(2-methylphenyl)propiophenone and Its Analogs Against Established Agents
This guide provides a comparative analysis of small molecule inhibitors targeting the Mitogen-Activated Protein (MAP) Kinase signaling pathway. We will explore the potential of a novel synthetic scaffold, represented by 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, by examining data from structurally related compounds. This analysis is placed in context with the performance of well-characterized inhibitors of the key MAP kinase families: ERK, p38, and JNK. The content is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of MAP kinase inhibition and the experimental methodologies used for their evaluation.
The MAP Kinase Signaling Cascade: A Central Hub in Cellular Regulation
The MAP kinase pathway is a cornerstone of cellular signal transduction, converting a wide array of extracellular stimuli into specific intracellular responses.[1][2] This cascade is critical for regulating fundamental processes such as cell proliferation, differentiation, inflammation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a prime target for therapeutic intervention.[1][3][4]
The pathway operates through a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK). The three major, well-studied MAPK families are:
-
Extracellular signal-Regulated Kinases (ERK): Primarily involved in cell proliferation and survival.[5]
-
c-Jun N-terminal Kinases (JNK): Key regulators of apoptosis and inflammatory responses.[6][7]
-
p38 MAP Kinases: Activated by cellular stress and cytokines, playing a central role in inflammation and apoptosis.[3][8]
Given their central role in disease, significant effort has been dedicated to developing small molecule inhibitors that can selectively target these kinases.[9][10]
Profiling a Novel Inhibitor Scaffold: The Case of Difluoro-Propiophenones
The compound 3',4'-Difluoro-3-(2-methylphenyl)propiophenone represents a synthetic small molecule with a scaffold that holds potential for kinase inhibition. While public data on this specific molecule is unavailable, research into structurally similar compounds provides valuable insights. Chalcones, which share the α,β-unsaturated carbonyl system with propiophenones, have been identified as a promising class of natural flavonoids with anticancer activity.[11]
A recent study synthesized and evaluated a novel chalcone, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (referred to here as d1 ), demonstrating its function as a MAP kinase inhibitor.[11] This compound exhibited significant antiproliferative activity against several human cancer cell lines, with a particularly potent effect on HeLa cells (IC50 = 5.58 µM).[11] Mechanistically, compound d1 was shown to inhibit the phosphorylation of downstream signaling proteins ERK1/2, p38, and JNK in these cells.[11] This suggests that the difluoro-phenyl moiety, a key feature of our topic compound, is compatible with potent MAPK pathway inhibition.
Comparative Analysis with Established MAP Kinase Inhibitors
To contextualize the potential of the difluoro-propiophenone scaffold, we compare the findings for its analogue (d1 ) with several well-characterized inhibitors that target specific MAPK branches.
| Inhibitor | Target Kinase(s) | Type | Potency (IC50 / Ki) | Key Cellular Effects | Development Stage |
| Compound d1 (Analog) | ERK1/2, p38, JNK | ATP-Competitive (putative) | Cellular IC50 (HeLa) = 5.58 µM[11] | Induces apoptosis, inhibits proliferation, anti-angiogenic.[11] | Preclinical[11] |
| Ulixertinib (BVD-523) | ERK1/2 | Reversible, ATP-Competitive | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2)[12] | Potent antitumor activity in BRAF/RAS mutant cell lines.[12] | Clinical Trials[12] |
| Ralimetinib (LY2228820) | p38α, p38β | Reversible, ATP-Competitive | IC50: 5.3 nM (p38α), 3.2 nM (p38β)[13] | Decreases pro-inflammatory and pro-angiogenic factors.[13] | Clinical Trials[13] |
| Losmapimod | p38α, p38β | Reversible, ATP-Competitive | pKi: 8.1 (p38α), 7.6 (p38β)[14] | Reduces inflammation.[14] | Phase 3[14] |
| SP600125 | JNK1, JNK2, JNK3 | Reversible, ATP-Competitive | IC50: 40 nM (JNK1/2), 90 nM (JNK3) | Inhibits inflammatory gene expression and apoptosis in certain models.[15] | Preclinical (Widely used tool)[15] |
Expert Interpretation: The data for the analog d1 shows pan-MAPK pathway inhibition at the cellular level, with an IC50 in the mid-micromolar range.[11] While this demonstrates biological activity, it is significantly less potent than clinical-stage inhibitors like Ulixertinib and Ralimetinib, which exhibit low nanomolar potency against their specific targets.[12][13] Furthermore, the lack of selectivity of d1 (inhibiting ERK, p38, and JNK) can be a double-edged sword; while potentially beneficial for hitting multiple cancer-driving pathways, it also increases the risk of off-target effects and toxicity. Modern kinase drug discovery often prioritizes high selectivity to improve the therapeutic window.[9][16]
Essential Experimental Protocols for Inhibitor Characterization
Validating and comparing kinase inhibitors requires a multi-faceted experimental approach, moving from direct enzyme interaction to complex cellular responses. Here, we detail the core, self-validating protocols necessary for this evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures an inhibitor's ability to block the enzymatic activity of a purified kinase. The principle is to quantify the amount of ATP consumed during the phosphorylation reaction; less ATP consumption indicates greater inhibition. The ADP-Glo™ Kinase Assay is a common commercial example.[17][18]
Step-by-Step Methodology:
-
Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor and a known control inhibitor (e.g., Staurosporine) in DMSO.
-
Enzyme Incubation: In a 384-well plate, add 5 µL of diluted inhibitor. Add 5 µL of purified kinase (e.g., p38α) in kinase buffer. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background. Incubate for 10 minutes at room temperature.[18]
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase's specific substrate peptide and ATP (at its Km concentration for accurate IC50 determination) to all wells.[18]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete residual ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase-based light-producing reaction. Incubate for 30 minutes.[18]
-
Data Acquisition: Measure the luminescence signal. The signal is proportional to the ADP produced and thus reflects kinase activity.
-
Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement via Western Blot
This protocol determines if the inhibitor can enter a cell and block the phosphorylation of its target kinase. It is a crucial step to bridge the gap between in vitro potency and cellular efficacy.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Activation: Stimulate the cells with a known activator of the target pathway (e.g., UV irradiation for p38/JNK activation) for 30 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour in 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-ERK (Thr202/Tyr204)).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation (Loading Control): To ensure observed changes are not due to differences in protein amount, the membrane must be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase (e.g., anti-total-ERK).[20][21] A decrease in the phospho-protein signal relative to the total protein signal validates on-target cellular activity.
Protocol: Kinase Selectivity Profiling
Causality: A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to unforeseen toxicities and confound experimental results. Therefore, profiling the lead compound against a broad panel of kinases is a mandatory step in drug development. This is typically performed as a fee-for-service by specialized vendors.[22][23][24][25]
Methodology Overview:
-
Compound Submission: The inhibitor is sent to a contract research organization (CRO).
-
Panel Screening: The CRO tests the compound, typically at a fixed concentration (e.g., 1 or 10 µM), against a large panel of purified kinases (often >400) using a high-throughput in vitro kinase assay format.[22][26]
-
Data Analysis: The results are returned as a percentage of inhibition for each kinase in the panel. Potent hits on unintended kinases (off-targets) are flagged.
-
Interpretation: An ideal inhibitor shows high inhibition (>90%) of its intended target and minimal inhibition (<10-20%) of all other kinases. This provides a "selectivity score" and guides further optimization of the chemical scaffold to reduce off-target activity.
Conclusion and Future Directions
The analysis of compounds structurally related to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone suggests that this chemical class has the potential to inhibit the MAP kinase pathway.[11] However, based on preliminary data from analogs, its potency and selectivity appear to be significantly lower than that of compounds currently in clinical development.[11][12][13]
For a researcher investigating this molecule, the critical next steps would be:
-
Synthesis and In Vitro Validation: Synthesize the exact compound and perform in vitro kinase assays (Protocol 4.1) against purified ERK, p38, and JNK kinases to determine its direct potency (IC50) and confirm its primary targets.
-
Cellular Characterization: If potent in vitro activity is confirmed, proceed with Western blot analysis (Protocol 4.2) to verify its ability to inhibit MAPK signaling in a cellular context.
-
Broad Kinome Screening: If cellular activity is promising, a comprehensive selectivity profile (Protocol 4.3) is essential to understand its off-target liabilities and assess its potential as a tool compound or therapeutic lead.
Ultimately, while the difluoro-propiophenone scaffold shows promise, rigorous and systematic evaluation using the validated protocols described herein is required to determine its true value and position within the competitive landscape of MAP kinase inhibitors.
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Selleck Chemicals. Losmapimod.
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Yong-Yeon, C., & Dong-Myung, S. (2011). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 20(4), 479-491.
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The Brighter Side of News. (2026). Scientists find a natural 'off switch' for inflammation in humans.
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de Boer, S. et al. (2023). POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers in Immunology, 14.
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Cirri, E. et al. (2025). Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci. International Journal of Molecular Sciences, 26(3), 1234.
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Lee, H. et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 1-10.
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Braicu, C. et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1618.
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Haraguchi, K. et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry, 22(21), 6047-6056.
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Kumar, M. G. D. et al. (2020). Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Oncology Letters, 20(6), 1-1.
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Sigma-Aldrich. TGF-β RI Kinase Inhibitor II.
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Roskoski, R. Jr. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Molecular Cancer, 24(1), 1-20.
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Patnaik, A. et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102.
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MedchemExpress. MAP3K Inhibitors.
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Graczyk, P. (2013). JNK inhibitors as anti-inflammatory and neuroprotective agents. Future Medicinal Chemistry, 5(6), 639-653.
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Schlegel, J. et al. (2023). A patent review of MAPK inhibitors (2018 – present). Expert Opinion on Therapeutic Patents, 33(8), 539-556.
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Patsnap Synapse. (2024). What are ERK inhibitors and how do they work?.
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.
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Sharma, S. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
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Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?.
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AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
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Bhagwat, S. V. et al. (2020). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision. Molecular Cancer Therapeutics, 19(2), 361-372.
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ResearchGate. (2018). Western blotting time-course dataset for the MAPK/ERK pathway.
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Schlegel, J. et al. (2023). A patent review of MAPK inhibitors (2018 - present). Expert Opinion on Therapeutic Patents, 33(8), 539-556.
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BMG LABTECH. (2020). Kinase assays.
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University of Tennessee Research Foundation. (n.d.). Covalent ERK inhibitors for suppressing cancer.
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Braicu, C. et al. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers (Basel), 11(10), 1618.
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PubChem. 3',5'-Difluoro-3-(3-methylphenyl)propiophenone.
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Borkovich, K. A. et al. (2004). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Enzymology, 389, 226-243.
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PubChem. 2',4'-Difluoro-3-(2-methylphenyl)propiophenone.
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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Propiophenone Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the strategic design of small molecule kinase inhibitors is a cornerstone of modern therapeutic development. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The propiophenone scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. A key question in the optimization of such scaffolds is the strategic incorporation of fluorine. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated propiophenone kinase inhibitors, grounded in experimental data and established medicinal chemistry principles.
The Strategic Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[1][2] Understanding the underlying principles of fluorination is crucial for interpreting comparative efficacy data.
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can block metabolic "soft spots" in a molecule, increasing its half-life and overall exposure.
-
Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with the target protein. [5 (from initial search)] It can participate in favorable orthogonal multipolar interactions with backbone amides in the kinase ATP binding site and modulate the pKa of nearby functional groups to enhance binding affinity. [5 (from initial search), 15] For instance, strategic fluorination can increase the potency of a compound, as seen in the development of numerous FDA-approved drugs.[3]
-
Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it.[4] This modulation of lipophilicity can be fine-tuned to optimize a compound's solubility, cell permeability, and overall pharmacokinetic profile. [11 (from initial search)]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. This can "pre-organize" the inhibitor into a conformation that is more favorable for binding to the kinase active site, reducing the entropic penalty of binding.
Comparative Efficacy: A Data-Driven Analysis
While direct, comprehensive comparative studies on a wide range of fluorinated versus non-fluorinated propiophenone kinase inhibitors are not abundant in the public domain, we can draw valuable insights from available data on propiophenone derivatives and structurally related chalcones.
A study on the anticancer activity of α-pyrrolidinopropiophenone and its 4'-fluoro derivative provides a relevant example. The fluorinated analog demonstrated a greater than two-fold increase in potency against the SH-SY5Y cancer cell line.[5]
Table 1: Comparative Anticancer Activity of a Propiophenone Derivative [5]
| Compound | Cancer Cell Line | IC50 (µM) | Fold Change in Potency (vs. Non-fluorinated) |
| α-Pyrrolidinopropiophenone (α-PPP) | SH-SY5Y | >100 | - |
| 4'-Fluoro-α-pyrrolidinopropiophenone | SH-SY5Y | ~50 | >2-fold increase |
Note: A lower IC50 value indicates greater potency. This data serves as a pertinent example of the impact of fluorination on a propiophenone core structure.
Further evidence for the positive impact of fluorination can be found in the closely related chalcone class of compounds, which share the 1,3-diphenyl-2-propene-1-one core structure. A study on α-fluorinated chalcones identified compounds with potent, nanomolar inhibitory activity against various cancer cell lines.[1][6] For example, the α-fluorinated chalcone derivative 4c exhibited IC50 values in the nanomolar range against five different cancer cell lines.[1]
While not a direct comparison with a non-fluorinated counterpart within the same study, the high potency achieved with these fluorinated chalcones suggests that the introduction of fluorine is a key contributor to their efficacy. The rationale behind this is often attributed to the ability of the fluorine atom to form crucial interactions within the target's binding site and enhance the overall drug-like properties of the molecule.
Mechanistic Insights into Kinase Inhibition
Propiophenone-based inhibitors, like many other small molecule kinase inhibitors, typically function by competing with ATP for binding to the kinase's active site. The propiophenone scaffold serves as a framework to which various substituents can be attached to optimize interactions with specific regions of the ATP-binding pocket.
Caption: General mechanism of competitive kinase inhibition.
The efficacy of these inhibitors is determined by their ability to form strong and selective interactions with the kinase active site. Fluorination can enhance these interactions through the mechanisms discussed previously, leading to a lower dissociation constant (Kd) and a more potent inhibitory effect.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to compare fluorinated and non-fluorinated kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound.
Workflow Diagram:
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated propiophenone inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the kinase enzyme, a suitable peptide or protein substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the reaction wells. Include positive controls (known potent inhibitor) and negative controls (solvent only).
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a solution of [γ-32P]ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter Binding: Spot the reaction mixtures onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-32P]ATP will not.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove all unincorporated radioactivity.
-
Detection: Air-dry the membrane and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells, providing a measure of their cellular potency.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated propiophenone inhibitors. Include appropriate controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition) or IC50 (the concentration that reduces cell viability by 50%) value from the dose-response curve.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the propiophenone scaffold presents a compelling avenue for enhancing the efficacy of kinase inhibitors. The available data, though not exhaustive for a wide range of propiophenones, strongly suggests that fluorination can lead to significant improvements in potency. This is attributed to the unique physicochemical properties of fluorine, which can positively influence metabolic stability, binding affinity, and overall pharmacokinetic profiles.
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A Comprehensive Guide to Assessing the Kinase Selectivity of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
In the landscape of drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in toxicity and a diminished therapeutic window. Therefore, rigorous assessment of a compound's selectivity profile across a broad panel of kinases is a cornerstone of modern drug development.
This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, exemplified by 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, against a diverse panel of protein kinases. We will delve into the rationale behind experimental design, present a detailed protocol for a robust in vitro kinase assay, and offer a comparative analysis against established kinase inhibitors.
The Rationale for Kinase Selectivity Profiling
The primary objective of kinase selectivity profiling is to understand the interaction landscape of a compound with the human kinome. A truly selective inhibitor will potently inhibit its intended target while exhibiting minimal activity against other kinases. This "clean" profile is highly desirable, as it reduces the likelihood of unforeseen side effects. Conversely, a more promiscuous inhibitor might interact with multiple kinases.[2][3] While often associated with negative outcomes, polypharmacology can sometimes be leveraged for therapeutic benefit, provided the off-target interactions are well-characterized and contribute to the desired efficacy.
To quantify selectivity, various metrics have been developed, ranging from simple selectivity scores to more sophisticated measures like the Gini coefficient and selectivity entropy.[2][4] The selectivity entropy, for instance, provides a single value to describe the broadness of a compound's interaction profile, with lower values indicating higher selectivity.[2]
Experimental Design: Assembling a Representative Kinase Panel
The selection of kinases for the screening panel is a critical step. A well-designed panel should offer broad coverage of the human kinome, including representatives from different families and subfamilies.[4] This ensures that the selectivity assessment is not biased towards a narrow subset of kinases. For the evaluation of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, we propose a panel of 20 clinically relevant kinases, spanning multiple signaling pathways implicated in cancer and inflammation.
Table 1: Proposed Kinase Panel for Selectivity Profiling
| Kinase | Family | Associated Pathway(s) |
| ABL1 | Tyrosine Kinase | Cell cycle, apoptosis |
| AKT1 | AGC | PI3K/AKT/mTOR signaling |
| AURKA | Aurora | Mitosis, cell cycle |
| BRAF | TKL | MAPK/ERK signaling |
| CDK2 | CMGC | Cell cycle |
| EGFR | Tyrosine Kinase | Growth factor signaling |
| FLT3 | Tyrosine Kinase | Hematopoiesis, proliferation |
| GSK3B | CMGC | Wnt signaling, metabolism |
| JAK2 | Tyrosine Kinase | JAK/STAT signaling |
| JNK1 | CMGC | MAPK signaling, stress response |
| MEK1 | TKL | MAPK/ERK signaling |
| MET | Tyrosine Kinase | Growth factor signaling |
| p38α (MAPK14) | CMGC | MAPK signaling, inflammation |
| PI3Kα | Lipid Kinase | PI3K/AKT/mTOR signaling |
| PLK1 | Polo-like Kinase | Mitosis, cell cycle |
| RET | Tyrosine Kinase | Developmental signaling |
| ROCK1 | AGC | Cytoskeletal regulation |
| SRC | Tyrosine Kinase | Cell adhesion, migration |
| VEGFR2 | Tyrosine Kinase | Angiogenesis |
| WEE1 | TKL | Cell cycle checkpoint |
Methodology: In Vitro Kinase Inhibition Assay
A variety of in vitro assay formats are available for kinase profiling, including radiometric assays, fluorescence-based assays, and label-free methods.[2][5] For this guide, we will detail a widely used and robust method: a radiometric filter-binding assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
Experimental Workflow
Caption: Workflow for a radiometric in vitro kinase assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone in 100% DMSO, typically starting at a high concentration (e.g., 1 mM). The final assay concentration of DMSO should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer.[7] A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Reaction Mixture Preparation: In a 96-well plate, combine the kinase, the appropriate peptide or protein substrate, and the diluted compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiation of Kinase Reaction: Start the reaction by adding the ATP mixture, which includes both unlabeled ATP and [γ-³³P]ATP.[8] The final ATP concentration should be at or near the Km of the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Filter Binding and Washing: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through. Wash the filter plate multiple times with phosphoric acid to remove any remaining unbound radiolabel.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition as a function of the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Comparative Analysis: Benchmarking Against Reference Inhibitors
To provide context for the selectivity profile of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, it is essential to compare its performance against well-characterized reference compounds. For this guide, we have selected two representative inhibitors:
-
MK-2206: An allosteric inhibitor of AKT, known for its high selectivity for the AKT isoforms.[10]
-
SB203580: A widely used, potent, and selective inhibitor of p38α and p38β MAP kinases.[11]
The following table presents hypothetical IC50 data for our test compound alongside these reference inhibitors.
Table 2: Hypothetical IC50 Values (nM) for Kinase Inhibitors
| Kinase | 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (Hypothetical) | MK-2206 (Reference) | SB203580 (Reference) |
| ABL1 | >10,000 | >10,000 | >10,000 |
| AKT1 | 50 | 12 | >10,000 |
| AURKA | 8,500 | >10,000 | >10,000 |
| BRAF | >10,000 | >10,000 | >10,000 |
| CDK2 | 9,200 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| FLT3 | 7,800 | >10,000 | >10,000 |
| GSK3B | 1,200 | >10,000 | 5,000 |
| JAK2 | >10,000 | >10,000 | >10,000 |
| JNK1 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| MET | >10,000 | >10,000 | >10,000 |
| p38α | 150 | >10,000 | 50 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
| PLK1 | 6,500 | >10,000 | >10,000 |
| RET | >10,000 | >10,000 | >10,000 |
| ROCK1 | 2,500 | >10,000 | >10,000 |
| SRC | >10,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 |
| WEE1 | >10,000 | >10,000 | >10,000 |
Interpreting the Selectivity Profile
The hypothetical data in Table 2 suggests that 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a potent inhibitor of AKT1 and p38α, with some off-target activity against GSK3B and ROCK1 at higher concentrations. This profile indicates a degree of selectivity, but also potential polypharmacology.
To visualize this selectivity, we can use a diagram that illustrates the concept of on-target versus off-target inhibition.
Caption: On-target vs. off-target kinase inhibition profile.
This hypothetical profile for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone would warrant further investigation. The dual inhibition of AKT1 and p38α could be therapeutically beneficial in certain contexts, such as inflammatory diseases or cancers where both pathways are dysregulated.[12] However, the off-target activity on GSK3B and ROCK1 would need to be carefully evaluated in cellular and in vivo models to understand their potential contributions to both efficacy and toxicity.
Conclusion
The assessment of kinase selectivity is a multi-faceted process that requires careful experimental design, robust assay execution, and thoughtful data interpretation. This guide has provided a comprehensive framework for evaluating a novel compound, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, against a panel of clinically relevant kinases. By employing rigorous methodologies and comparing the results to established reference inhibitors, researchers can gain a deep understanding of a compound's interaction profile with the human kinome. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapies.
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A Head-to-Head Comparison of Novel p38 MAPK Inhibitors: Losmapimod vs. the Benchmark Doramapimod (BIRB 796)
Introduction: The Critical Role of p38 MAPK in Inflammatory Disease
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to external stressors and inflammatory cytokines.[1][][3] Comprising four isoforms (p38α, p38β, p38γ, and p38δ), this signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4] Dysregulation of the p38 MAPK pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders, making it a prime target for therapeutic intervention.[1][5][6][7]
This guide provides a detailed head-to-head comparison of two p38 MAPK inhibitors: Losmapimod, a compound that has undergone extensive clinical investigation, and Doramapimod (BIRB 796), a well-characterized and highly potent benchmark inhibitor. We will delve into their biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.
Of note, the compound 3',4'-Difluoro-3-(2-methylphenyl)propiophenone was initially considered for this comparison. However, a thorough review of the scientific literature revealed no public data linking this specific molecule to p38 MAPK inhibition. Therefore, to provide a scientifically rigorous and data-driven comparison, we have selected Losmapimod as a relevant and clinically evaluated inhibitor to compare against the established standard, Doramapimod.
The p38 MAPK Signaling Pathway
The activation of the p38 MAPK pathway is initiated by a variety of extracellular stimuli, leading to a cascade of phosphorylation events that ultimately result in the activation of downstream transcription factors and kinases. This intricate signaling network plays a crucial role in cellular processes such as inflammation, apoptosis, and cell cycle regulation.[][8][9]
Figure 1: Simplified p38 MAPK signaling cascade.
Biochemical Potency: A Tale of Two Inhibitors
The cornerstone of any inhibitor's profile is its direct biochemical potency against the target enzyme. This is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| Losmapimod | 8.1 (pKi) | 7.6 (pKi) | >1000 | >1000 | [10] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [11] |
Analysis:
Both Losmapimod and Doramapimod are potent inhibitors of the p38α and p38β isoforms.[10][11] Losmapimod, with reported pKi values of 8.1 and 7.6 for p38α and p38β respectively, demonstrates high affinity for these key inflammatory isoforms.[10] Doramapimod also exhibits potent inhibition of p38α and p38β, with slightly higher IC50 values.[11] Notably, Doramapimod also shows activity against the p38γ and p38δ isoforms, albeit at higher concentrations.[11] This broader isoform activity for Doramapimod may have implications for its overall cellular effects.
Kinase Selectivity: Hitting the Target and Avoiding Off-Targets
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases.
For a rigorous comparison, it is recommended to perform a head-to-head kinase selectivity profiling experiment using a service that offers a broad panel of kinases.[13][14][15][16][17]
Figure 2: Workflow for kinase selectivity profiling.
Cellular Activity: Translating Biochemical Potency into a Biological Response
The ultimate test of a p38 inhibitor's utility is its ability to modulate the p38 pathway in a cellular context. A common and relevant assay is to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a monocytic cell line, such as THP-1.[18][19][20][21][22]
| Compound | Inhibition of LPS-induced TNF-α in THP-1 cells (IC50) |
| Losmapimod | Data not publicly available in a directly comparable format |
| Doramapimod (BIRB 796) | Potent suppression of TNF-α production at nanomolar concentrations.[12] |
Analysis:
Doramapimod is well-documented to potently inhibit TNF-α production in cellular assays at nanomolar concentrations, consistent with its biochemical potency.[12] While specific IC50 values for Losmapimod in this particular assay are not readily found in the public domain, its progression through numerous clinical trials for inflammatory conditions suggests it possesses significant cellular activity.[23][24][25] To directly compare their cellular potency, a side-by-side experiment is essential.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (Non-Radioactive)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 protein (substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test compounds (Losmapimod, Doramapimod) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing p38α kinase and ATF-2 substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[26]
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol describes how to measure the cellular potency of p38 inhibitors.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Losmapimod, Doramapimod) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[19]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treat the cells with the diluted compounds or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production.[19]
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.[19]
-
Centrifuge the plates to pellet the cells and collect the supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.
Conclusion
Both Losmapimod and Doramapimod are potent and selective inhibitors of p38 MAPK. Doramapimod serves as an excellent benchmark compound due to its well-characterized profile and high potency. Losmapimod represents a clinically relevant inhibitor with a strong rationale for its use in inflammatory disease research. The choice between these inhibitors will depend on the specific research question. For studies requiring a well-established tool compound with broad p38 isoform activity, Doramapimod is an excellent choice. For investigations with a more direct translational relevance to human inflammatory diseases, Losmapimod is a compelling option. The provided protocols offer a solid foundation for researchers to perform their own head-to-head comparisons and further elucidate the nuanced differences between these and other novel p38 MAPK inhibitors.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred source for chemical handling information.
While a specific Safety Data Sheet (SDS) for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is not publicly available, we can establish a robust safety protocol by examining the known hazards of the parent compound, propiophenone, and related fluorinated aromatic ketones. This approach, grounded in established chemical safety principles, allows us to anticipate potential risks and implement appropriate protective measures. Propiophenone is known to be a combustible liquid that can cause serious eye irritation and may be harmful if inhaled or absorbed through the skin.[1][2][3] The introduction of fluorine atoms into the aromatic ring can alter the compound's reactivity and toxicological profile, necessitating a cautious and comprehensive approach to personal protective equipment (PPE).
Core Safety Principles: A Proactive Stance on Protection
Given the novelty of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, it is prudent to treat it as a substance with unknown toxicity.[4] This principle of assuming a higher level of hazard ensures that all handling procedures are conducted with the utmost care. The following core principles should guide all laboratory operations involving this compound:
-
Minimize Exposure: All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors or mists.[1][5]
-
Prevent Contact: Direct contact with the skin and eyes must be avoided through the consistent and correct use of appropriate PPE.[1][2][5]
-
Plan for Emergencies: Familiarize yourself with the location and operation of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers, before beginning any work.[6]
-
Proper Waste Disposal: All waste materials contaminated with the compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[7]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical for safeguarding against the potential hazards of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 respirator (if not in a fume hood) |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Handling Large Quantities (>100g) | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., neoprene) | Chemical-resistant apron over a laboratory coat | Consider a half-mask respirator with organic vapor cartridges |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant overalls or apron | Half-mask respirator with organic vapor cartridges |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict, step-by-step protocol for donning and doffing PPE is essential to prevent cross-contamination and ensure the integrity of your personal protection.
Donning PPE Workflow
Caption: Sequential process for correctly putting on personal protective equipment.
-
Laboratory Coat: Select a properly fitting lab coat made of a flame-resistant material. Fasten all buttons to ensure full coverage.
-
Eye and Face Protection: Don safety glasses with side shields for minimal risk activities. For tasks with a splash hazard, wear chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[8][9]
-
Gloves: Choose gloves made of a material resistant to aromatic ketones. Nitrile or neoprene gloves are generally suitable.[9] Inspect gloves for any tears or punctures before use. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing PPE Workflow
Caption: Sequential process for safely removing personal protective equipment.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove face and eye protection by handling the straps or earpieces. Avoid touching the front surfaces.
-
Laboratory Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[10]
Operational and Disposal Plans
Handling and Storage
-
Ventilation: All procedures involving 3',4'-Difluoro-3-(2-methylphenyl)propiophenone should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Do not allow the material to enter drains.[5]
Disposal Plan
All waste contaminated with 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste. Given the fluorinated nature of the compound, it is crucial to follow institutional and local regulations for the disposal of halogenated organic waste.[11] Do not dispose of this chemical down the sink.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
